3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both piperazine and benzothiazole moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 1,2-benzothiazole with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets in the body. It may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Piperazinyl)-1,2-benzisothiazole
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-(4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile)
Uniqueness
3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its specific structural features, which combine the properties of both piperazine and benzothiazole. This combination may result in distinct pharmacological activities and potential therapeutic applications that are not observed in similar compounds .
Properties
Molecular Formula |
C15H19N3S |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-(4-but-3-enylpiperazin-1-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C15H19N3S/c1-2-3-8-17-9-11-18(12-10-17)15-13-6-4-5-7-14(13)19-16-15/h2,4-7H,1,3,8-12H2 |
InChI Key |
IPIIDJKXLDCGDT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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